molecular formula C27H30FN3O6S B297787 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B297787
M. Wt: 543.6 g/mol
InChI Key: UOUYRYBGSQUPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethyl linkage, and a benzenesulfonamide moiety with methoxy substituents. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 1-(4-fluorophenyl)piperazine, which is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group. The resulting intermediate is further reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C27H30FN3O6S

Molecular Weight

543.6 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C27H30FN3O6S/c1-35-23-10-8-22(9-11-23)31(38(33,34)24-12-13-25(36-2)26(18-24)37-3)19-27(32)30-16-14-29(15-17-30)21-6-4-20(28)5-7-21/h4-13,18H,14-17,19H2,1-3H3

InChI Key

UOUYRYBGSQUPIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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